![molecular formula C20H15NO B1286750 3-[4-(Benzyloxy)phenyl]benzonitril CAS No. 893736-83-9](/img/structure/B1286750.png)

3-[4-(Benzyloxy)phenyl]benzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

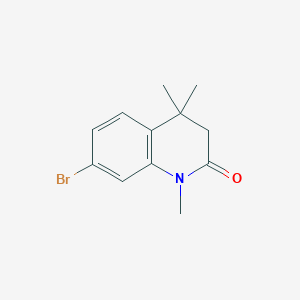

Synthesis Analysis

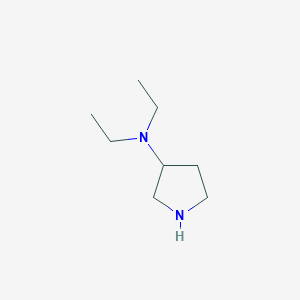

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the simultaneous formation of Z and E isomers of a dimethylamino phenyl-substituted acrylonitrile compound . Additionally, the synthesis of complex molecules like phthalocyanines bearing substituted phenyl groups involves multi-step reactions, including nucleophilic substitution and condensation . These methods could potentially be adapted for the synthesis of "3-[4-(Benzyloxy)phenyl]benzonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[4-(Benzyloxy)phenyl]benzonitrile" has been characterized using techniques such as X-ray diffraction, which provides detailed information about the molecular geometry . Density functional theory (DFT) calculations are also commonly used to predict the molecular conformation and electronic properties of such compounds . These studies often reveal the presence of non-planar structures and the importance of non-covalent interactions in determining the molecular packing in the solid state .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives can be quite diverse. For instance, the addition of amines to certain benzonitrile compounds can lead to color changes due to ion-pair formation . Moreover, photochemical reactions can lead to the formation of various reactive intermediates and rearrangement products, as seen in the case of nitrile imines . These reactions are influenced by the electronic properties of the substituents attached to the phenyl rings.

Physical and Chemical Properties Analysis

The physical properties such as liquid crystalline behavior and photophysical properties of benzonitrile derivatives are influenced by the length of alkoxy chains and the nature of the substituents . Compounds with shorter chain lengths tend to exhibit nematic phases, while those with longer chains show orthorhombic columnar phases . The electronic properties, including HOMO and LUMO energies, are crucial for understanding the chemical reactivity and potential applications of these compounds in materials science, such as in nonlinear optical materials or as luminescent materials .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

“3-[4-(Benzyloxy)phenyl]benzonitril” wurde bei der Entwicklung und Synthese einer neuen Reihe von 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazolderivaten verwendet . Diese Derivate haben vielversprechende EGFR-Kinase-inhibitorische sowie antiproliferative Aktivitäten gegenüber menschlichen Krebszelllinien wie MCF-7 (Brustkrebs), A549 (nicht kleinzelliger Lungentumor), HCT-116 (Dickdarmkrebs) und SiHa (Krebsgewebe des Gebärmutterhalses) gezeigt .

Tubulin-Polymerisations-inhibitorische Aktivität

Einige Konjugate von “this compound” wurden entwickelt, synthetisiert und auf ihre Tubulin-Polymerisations-inhibitorische Aktivität bewertet . Diese Konjugate wurden auch auf ihre in vitro-Zytotoxizität gegenüber Brust (MCF-7), Gebärmutterhals (SiHa) und Prostata (PC-3) Krebszelllinien getestet .

Chemische Synthese

“this compound” ist eine chemische Verbindung mit der Summenformel C20H15NO . Es kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener anderer chemischer Verbindungen verwendet werden .

Wirkmechanismus

Target of Action

3-[4-(Benzyloxy)phenyl]benzonitrile, also known as BOPBN , is a chemical compound that has gained significant attention in various fields of research and industry. It has been found to inhibit EGFR kinase , a protein that plays a key role in regulating cell growth and survival. This makes it a potential target for cancer therapies.

Mode of Action

The compound interacts with its target, EGFR kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.

Biochemical Pathways

The primary biochemical pathway affected by 3-[4-(Benzyloxy)phenyl]benzonitrile is the EGFR signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the death of cancer cells.

Pharmacokinetics

Its molecular weight of 28534 suggests that it may have good bioavailability

Result of Action

The inhibition of EGFR kinase by 3-[4-(Benzyloxy)phenyl]benzonitrile can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent results against the A549 cancer cell line, with an IC50 value of 5.6 µM . Furthermore, it has been observed to induce apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

3-[4-(Benzyloxy)phenyl]benzonitrile plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can undergo oxidative reactions at the benzylic position, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 3-[4-(Benzyloxy)phenyl]benzonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 3-[4-(Benzyloxy)phenyl]benzonitrile impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 3-[4-(Benzyloxy)phenyl]benzonitrile exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit cytochrome P450 enzymes, leading to decreased metabolism of certain substrates. Additionally, 3-[4-(Benzyloxy)phenyl]benzonitrile can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(Benzyloxy)phenyl]benzonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-[4-(Benzyloxy)phenyl]benzonitrile can degrade under certain conditions, leading to the formation of reactive intermediates. These intermediates can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-[4-(Benzyloxy)phenyl]benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes .

Metabolic Pathways

3-[4-(Benzyloxy)phenyl]benzonitrile is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, 3-[4-(Benzyloxy)phenyl]benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 3-[4-(Benzyloxy)phenyl]benzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .

Eigenschaften

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEFXTUDRJYZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602454 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893736-83-9 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)